![molecular formula C15H11BrN2O2S2 B2980718 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone CAS No. 1421489-74-8](/img/structure/B2980718.png)
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The reaction was monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on their yield, melting point, IR, 1H NMR, 13C NMR and mass spectral data .Scientific Research Applications
Anticancer Properties
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone: exhibits promising anticancer activity. Studies have shown that it induces S-phase arrest in cancer cells, up-regulates pro-apoptotic proteins, down-regulates anti-apoptotic proteins, activates caspase-3, and ultimately triggers mitochondrial dysfunction, leading to cell apoptosis. Researchers are exploring its potential as a novel chemotherapeutic agent.
Protein Tyrosine Phosphatase 1B Inhibition for Diabetes
This compound has been investigated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with therapeutic potential for Type II diabetes. By modulating PTP1B activity, it may help regulate insulin signaling and glucose homeostasis . Such inhibitors are crucial in managing diabetes and related metabolic disorders.
Antimicrobial and Antifungal Activities
The benzothiazole moiety in this compound contributes to its antimicrobial and antifungal properties. Benzothiazole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. Researchers are keen on exploring their potential as novel antimicrobial agents .
Anti-Mycobacterial Chemotypes
In the fight against tuberculosis, novel anti-mycobacterial agents are essential. Some derivatives of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone have been designed and synthesized specifically for this purpose. These compounds exhibit promising activity against mycobacteria, making them valuable candidates for further investigation .
Oxadiazole Derivatives with Antifungal Activity
Researchers have synthesized related compounds containing the oxadiazole moiety. These derivatives, such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, have demonstrated antifungal activity. Their potential applications extend to combating fungal infections .
Eco-Friendly Synthesis Strategies
Efforts have been made to develop eco-friendly protocols for synthesizing derivatives of this compound. Researchers have explored one-pot C–C and C–N bond-forming strategies, emphasizing green chemistry principles. Such sustainable approaches contribute to the efficient production of valuable molecules .
Future Directions
Mechanism of Action
Benzo[d]thiazol
This is a type of heterocyclic compound that has been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-bromothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S2/c16-13-6-5-12(21-13)14(19)18-7-9(8-18)20-15-17-10-3-1-2-4-11(10)22-15/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPFWGVTJZZADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.